Melilotoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5+/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRIYIMNJGULCZ-ZMKUSUEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024266 | |
| Record name | Melilotoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-67-7 | |
| Record name | Melilotoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melilotoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melilotoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 618-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MELILOTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M87W7715UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Melilotoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Botanical Distribution of Melilotoside
Identification of Melilotoside Across Diverse Plant Genera and Species
Research has identified this compound in numerous plant species. The compound exists as two primary isomers, cis-melilotoside (B1236938) and trans-melilotoside, which are glucosides of the corresponding cis- and trans-2-coumaric acids.
Melilotus Species as Primary Sources of this compound
The genus Melilotus, commonly known as sweet clover, is a principal source of this compound. The name of the compound itself is derived from this genus. Various species within this group have been confirmed to contain this compound.
Melilotus officinalis (Yellow Sweet Clover): This species is a well-documented source of this compound. altmeyers.org It serves as a precursor to coumarin (B35378), which gives the plant its characteristic sweet scent upon drying. altmeyers.org A 2021 study reported the first isolation of cis-melilotoside from the seeds of M. officinalis. ajol.inforesearchgate.net
Melilotus albus (White Sweet Clover): this compound has been isolated from this species. It's important to note that a different class of compounds, triterpene saponins, have also been named melilotosides (I-IV) and were isolated from the roots of M. albus, but these are structurally distinct from the coumaric acid glucoside. nih.gov
Melilotus altissimus (Tall Yellow Sweet Clover): This species is another recognized source, with this compound being isolated from its flowers.
Melilotus arvensis (Field Melilot): this compound has also been found in the flowers of this species.
The table below summarizes the occurrence of this compound in the Melilotus genus based on research findings.
| Species | Plant Part | Compound Identified | Reference(s) |
| Melilotus officinalis | General | This compound | altmeyers.org |
| Seeds | cis-Melilotoside | ajol.inforesearchgate.net | |
| Melilotus albus | General | This compound | |
| Melilotus altissimus | Flowers | This compound | |
| Melilotus arvensis | Flowers | This compound |
Occurrence of this compound in Artemisia Species
The genus Artemisia, part of the Asteraceae family, is another significant group of plants where this compound and its derivatives have been identified.
Artemisia splendens : Research in 2017 identified both Z- (cis) and E- (trans) this compound, along with their 4-methoxy derivatives, in the aerial parts of this endemic Iranian species. ucl.ac.uk This was noted as a first report of this compound derivatives in the Artemisia genus. ucl.ac.ukresearchgate.net
Artemisia annua (Sweet Wormwood): this compound is listed among the coumarins found in this species. mdpi.com Studies on tea infusions made from A. annua also identified both cis- and trans-melilotoside. kingnature.chdoc-developpement-durable.orgnih.gov
Artemisia tanacetifolia : This Siberian species has been found to accumulate this compound. researchgate.netnih.gov
Artemisia scoparia : High levels of both trans- and cis-melilotoside were detected in the leaves of this species. researchgate.net
The following table details the Artemisia species in which this compound has been found.
| Species | Plant Part/Extract | Compound(s) Identified | Reference(s) |
| Artemisia splendens | Aerial Parts | Z- and E-melilotosides, Z- and E-4-methoxy-melilotosides | ucl.ac.uk |
| Artemisia annua | General, Tea Infusion | This compound, cis- and trans-melilotoside | mdpi.comkingnature.chdoc-developpement-durable.org |
| Artemisia tanacetifolia | General | This compound | nih.gov |
| Artemisia scoparia | Leaves | trans- and cis-melilotoside | researchgate.net |
Distribution of this compound and its Glucosides in Dendrobium Medicinal Plants
The Dendrobium genus, a large group of orchids, contains various species used in traditional medicine that are known sources of this compound and related compounds.
A sensitive and reliable analytical method was developed to characterize nine different 2-glucosyloxycinnamic acid derivatives in Dendrobium medicinal plants. biocrick.comebi.ac.uk
Dendrobium aurantiacum var. denneanum : Bio-guided fractionation of the stems led to the isolation of cis-melilotoside, trans-melilotoside, and dihydrothis compound (B1238738). biocrick.comebi.ac.uk This was the first time these compounds were reported in the Dendrobium genus. biocrick.comebi.ac.uk
Dendrobium chryseum : This species is listed as a source of cis-melilotoside. medchemexpress.com
Other Dendrobium species have also been found to contain these compounds, highlighting their potential as antioxidants. chfcau.org.inmatec-conferences.org
The table below lists Dendrobium species identified as sources of this compound.
| Species | Plant Part | Compound(s) Identified | Reference(s) |
| Dendrobium medicinal plants | General | cis-, trans-, and dihydrothis compound | biocrick.comebi.ac.uk |
| Dendrobium aurantiacum var. denneanum | Stems | cis-melilotoside, trans-melilotoside, dihydrothis compound | biocrick.comebi.ac.uk |
| Dendrobium chryseum | General | cis-melilotoside | medchemexpress.com |
Isolation of this compound from Other Botanical Sources
Beyond the primary genera discussed, this compound has been isolated from a range of other plants across different families.
Galium odoratum (Woodruff): this compound is present as a precursor to coumarin in this plant. altmeyers.org The concentration in the fresh plant can range from 0.17% to 1.3%. longdom.org
Ajuga species: Both cis- and trans-melilotoside were identified in Ajuga chamaecistus ssp. tomentella, marking the first report of these compounds in the Ajuga genus. biocrick.com this compound has also been found in Ajuga laxmannii. ncats.io
Mikania laevigata : This plant has been reported as a source of cis-melilotoside and trans-melilotoside. ajol.inforesearchgate.netmedchemexpress.com
Teloxys graveolens : this compound has been identified as a constituent of this plant. altmeyers.orgncats.io
Achlys triphylla (Vanilla-leaf): This plant has been reported to contain this compound. nih.gov
Phymatopteris hastate : Chemical analysis of this plant led to the isolation of this compound. biocrick.com
Biosynthetic Variation and Chemodiversity of this compound within Plant Populations
The production of specialized metabolites like this compound is not uniform across the plant kingdom and can exhibit significant variation. This chemodiversity arises from genetic differences, environmental influences, and the evolutionary pressures a plant population faces. nih.govnih.gov
In the biosynthesis of coumarin, the plant-produced trans-melilotoside (the glucoside of trans-o-coumaric acid) can undergo isomerization to its cis isomer, cis-melilotoside. altmeyers.orgajol.inforesearchgate.net Upon wilting or tissue damage, enzymatic hydrolysis cleaves the glucose molecule from cis-melilotoside, yielding cis-o-coumarinic acid. This acid then spontaneously lactonizes, closing its ring structure to form the fragrant compound coumarin. altmeyers.orgajol.inforesearchgate.net
Genetic factors play a crucial role in this pathway. A study on Melilotus albus identified a specific β-glucosidase (BGLU) gene cluster that contributes to coumarin biosynthesis. nih.gov The activity of the MaBGLU1 enzyme, which is part of this cluster, was verified to be involved in the production of coumarin derivatives, and variations in this enzyme's structure were shown to drive differences in its activity levels among Melilotus accessions. nih.gov
Environmental conditions also influence the metabolic profile of plants. Research on Melilotus officinalis demonstrated that the metabolome, including bioactive compounds like this compound and coumarin, differed in plants grown in soils with different amendments (e.g., compost, inorganic fertilizer) compared to control soils. frontiersin.orgnih.gov This indicates that agricultural or soil recovery practices can alter the chemical composition of the plant. The intraspecific chemodiversity, or the variation in chemical profiles within a single species, is a key area of study, as it can affect the plant's interactions with its environment and its potential uses. riojournal.com
Biosynthesis and Metabolic Pathways of Melilotoside
Endogenous Plant Biosynthesis of Melilotoside
The formation of this compound within plants is a multi-step process that begins with precursors from the phenylpropanoid pathway. This pathway is a major route for the synthesis of a wide array of plant secondary metabolites.
Precursor Compounds and Initial Enzymatic Steps in this compound Formation
The biosynthesis of this compound, like other coumarins and their derivatives, originates from the metabolism of phenylalanine. neu.edu.tr Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. uga.edu These initial steps are fundamental to the phenylpropanoid pathway. For the formation of this compound, a key precursor is o-coumaric acid. The hydroxylation of cinnamic acid at the ortho-position (C2) is a critical step. While the specific enzymes catalyzing this step in all this compound-producing plants are not fully elucidated, cinnamate (B1238496) 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) are known to be involved in related pathways. uga.edu
The direct precursor to this compound is trans-2-coumaric acid, which is then glycosylated. escholarship.org The formation of this precursor is a pivotal point in the pathway.
Glucosylation Mechanisms in this compound Biosynthesis
Glucosylation is a crucial modification in the biosynthesis of this compound, enhancing its water solubility and stability for storage within the plant cell, typically in vacuoles. escholarship.orgsmolecule.com This process involves the attachment of a glucose molecule to the hydroxyl group of trans-2-coumaric acid. This reaction is catalyzed by a specific glucosyltransferase. While the precise enzyme has not been characterized in all organisms, it is known that glycosylation reactions, in general, utilize an activated sugar donor, such as UDP-glucose. The enzyme facilitates the transfer of the glucosyl moiety to the aglycone, forming a β-glucosidic bond. smolecule.com In the case of this compound, this results in the formation of trans-β-D-glucosyl-2-hydroxycinnamic acid. hmdb.ca
Isomerization Pathways of this compound Isomers (e.g., cis- and trans-Melilotoside)
This compound exists as both trans and cis isomers. researchgate.netresearchgate.net The trans isomer is generally the more stable form. The isomerization from the trans to the cis form is a key step in the eventual formation of coumarin (B35378). This conversion can be triggered by enzymatic action or photochemical processes. escholarship.orgnih.govbeilstein-journals.org The cis-melilotoside (B1236938) (cis-2-glucosyloxy-cinnamic acid) is the direct precursor to coumarin. researchgate.net The isomerization involves the rotation around the double bond of the cinnamic acid side chain. This process can be influenced by factors such as light and the presence of specific enzymes, leading to a dynamic equilibrium between the two isomers within the plant. escholarship.orgunige.ch
Biotransformation and Degradation Pathways of this compound
Once synthesized, this compound can undergo further transformations, leading to the production of other important compounds, most notably coumarin.
Enzymatic Hydrolysis of this compound to Aglycones and Glucose
The breakdown of this compound begins with the enzymatic hydrolysis of the glycosidic bond. smolecule.commdpi.com This reaction is catalyzed by β-glucosidases, which cleave the bond between the glucose molecule and the aglycone, o-hydroxycinnamic acid. researchgate.netresearchgate.net This hydrolysis releases glucose and the aglycone. uga.edusmolecule.com This step is often initiated when plant tissues are damaged, bringing the stored this compound into contact with β-glucosidases that are typically compartmentalized separately within the cell. researchgate.net The release of the aglycone is a prerequisite for the subsequent lactonization step.
Conversion of this compound to Coumarin and Related Lactones
Following the enzymatic hydrolysis of cis-melilotoside, the resulting cis-o-hydroxycinnamic acid spontaneously undergoes lactonization. neu.edu.trresearchgate.net This intramolecular cyclization involves the hydroxyl group on the benzene (B151609) ring attacking the carboxylic acid group on the side chain, leading to the elimination of a water molecule and the formation of the stable lactone ring characteristic of coumarin. amu.edu.az The formation of coumarin from trans-melilotoside requires an initial isomerization to the cis form, followed by hydrolysis and then lactonization. escholarship.orgresearchgate.net In some instances, particularly during fermentation by molds, this compound can be converted to 4-hydroxycoumarin (B602359) and its derivative, dicoumarol. uga.edugoogle.com
Fungal Biotransformation of this compound to 4-Hydroxycoumarin
The transformation of this compound, a naturally occurring glucoside in plants like sweet clover (Melilotus species), into the potent anticoagulant precursor 4-hydroxycoumarin is primarily a microbial process. nih.govscribd.com This biotransformation is famously associated with "sweet clover disease," a hemorrhagic disorder in livestock that consumed moldy sweet clover hay. google.comresearchgate.net The spoilage of this forage by certain fungi creates the conditions necessary for this chemical conversion. tu-braunschweig.de
Metabolic Fate of this compound in Non-Human Biological Systems
In intact plant tissues, this compound serves as a stable precursor, often stored in vacuoles. scribd.com The bioactive compound coumarin is typically not present in healthy plant cells but is rapidly liberated upon tissue injury. scribd.com When plant cells are damaged, enzymatic cleavage of this compound occurs. altmeyers.org This hydrolysis is carried out by enzymes like cytosolic beta-glucosidase, which splits cis-melilotoside into 4-hydroxycinnamic acid and D-glucose. hmdb.ca The released trans-coumaric acid can then be isomerized to its cis form, known as coumarinic acid, a reaction that can be facilitated by UV light. altmeyers.orgajol.info This cis-isomer then spontaneously undergoes lactonization (intramolecular cyclization) to form the more stable and aromatic compound, coumarin. ajol.info
The metabolic profile of plants containing this compound can be influenced by environmental factors. For instance, in Melilotus officinalis, the application of different soil fertilizers can alter the plant's metabolome, although key compounds like this compound and coumarin are consistently detected. frontiersin.org
In some plant systems, alternative pathways exist. For example, in cell cultures of Sorbus aucuparia and in Pyrus communis (pear), the enzyme biphenyl (B1667301) synthase (BIS) can catalyze the formation of 4-hydroxycoumarin from salicoyl-CoA and malonyl-CoA, bypassing the direct this compound-to-coumarin route. nih.govtu-braunschweig.de
Table 1: Metabolic Fate of this compound in Different Biological Systems
| Biological System | Key Process | Precursor(s) | Enzyme(s) | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Plants (e.g., Melilotus) | Enzymatic hydrolysis and cyclization upon tissue damage | This compound | β-glucosidase | Coumarinic acid, Coumarin | scribd.comaltmeyers.orghmdb.caajol.info |
| Fungi (e.g., Aspergillus, Penicillium) | Biotransformation in moldy plant material | This compound / trans-o-coumaric acid | Unidentified fungal enzymes | 4-Hydroxycoumarin, Dicoumarol | nih.govgoogle.comtu-braunschweig.deresearchgate.net |
| Plants (e.g., Sorbus, Pyrus) | Alternative biosynthesis pathway | Salicoyl-CoA, Malonyl-CoA | Biphenyl synthase (BIS) | 4-Hydroxycoumarin | nih.govtu-braunschweig.de |
Biotechnological Approaches for this compound Production and Pathway Engineering
Heterologous Biosynthesis of this compound Precursors or Derivatives in Microbial Hosts
The significant pharmaceutical role of 4-hydroxycoumarin (4HC) and its derivatives, such as the anticoagulant warfarin, has driven efforts to develop microbial production platforms. researchgate.net Metabolic engineering has enabled the creation of artificial biosynthetic pathways in heterologous microbial hosts like Escherichia coli and Corynebacterium glutamicum, bypassing the need for plant extraction or petro-based chemical synthesis. google.com
These engineered microbes are designed to produce 4HC de novo from simple carbon sources. researchgate.net A common strategy involves constructing a pathway starting from chorismate, a key intermediate in the shikimate pathway. google.com The engineered pathway typically involves the following steps:
Chorismate to Salicylate (B1505791) : Chorismate is converted to isochorismate by an isochorismate synthase, and then to salicylate by an isochorismate pyruvate (B1213749) lyase. google.com
Salicylate to Salicoyl-CoA : The resulting salicylate is activated to salicoyl-CoA by a salicylate:CoA ligase. google.com
Salicoyl-CoA to 4-Hydroxycoumarin : Finally, a 4HC-forming enzyme catalyzes the condensation of salicoyl-CoA with malonyl-CoA to yield 4-hydroxycoumarin. nih.govgoogle.com
A critical breakthrough in this area was the identification of a highly efficient 4HC-forming enzyme. Through function-based bioprospecting, a FabH-like quinolone synthase from Pseudomonas aeruginosa was identified and found to be highly effective in this final condensation step. researchgate.net By introducing the genes for this artificial pathway into E. coli and optimizing factors like gene expression levels and precursor availability (chorismate and malonyl-CoA), researchers have achieved significant production titers of 4HC. google.comresearchgate.net These successes in producing a key derivative highlight the potential for using similar heterologous biosynthesis strategies to produce this compound itself or its direct precursors. google.comgavinpublishers.com
Genetic Basis and Enzyme Characterization in Coumarin Biosynthesis from this compound
Understanding the genetic and enzymatic basis of coumarin biosynthesis is crucial for pathway engineering. Research in Melilotus and other species has identified several key genes and enzymes.
In Melilotus alba (white sweet clover), early genetic studies identified two critical genes, cu and b, that regulate coumarin levels. unl.eduunl.edu
The cu gene : In its homozygous recessive form (cucu), this gene creates a partial block in the synthesis of total coumarin, reducing levels to about 1/20th of that in wild-type plants. unl.eduunl.edu
The b gene : The homozygous recessive bb genotype results in a nearly complete block in the conversion of bound coumarin (the glucoside, this compound) to free coumarin. unl.eduunl.edu This gene is linked to the activity of β-glucosidase, the enzyme responsible for hydrolyzing the glucoside. nih.gov
More recent genomic and transcriptomic analyses in Melilotus albus have identified entire gene families involved in the pathway, including a tandemly arranged cluster of six β-glucosidase (BGLU) genes believed to be involved in coumarin biosynthesis. nih.gov
Enzyme characterization has provided further insights. Biphenyl synthase (BIS) enzymes, isolated from Sorbus aucuparia and Pyrus communis, have been shown to produce 4-hydroxycoumarin in vitro by condensing salicoyl-CoA and malonyl-CoA. nih.govscribd.comtu-braunschweig.de Functional characterization of these enzymes, including the use of site-directed mutagenesis, has helped to identify specific amino acid residues that are critical for their catalytic activity and substrate preference. tu-braunschweig.de For example, altering specific residues in a BIS from P. communis could enhance its catalytic activity or abolish its ability to use salicoyl-CoA as a substrate. tu-braunschweig.de Additionally, enzymes like 4-Coumarate: CoA ligase 1 (4CL1) have been identified as part of the broader metabolic network leading to coumarin-related compounds. researchgate.net
Table 2: Key Genes and Enzymes in Coumarin and 4-Hydroxycoumarin Biosynthesis
| Gene/Enzyme | Organism | Function | Research Finding | Reference(s) |
|---|---|---|---|---|
| cu gene | Melilotus alba | Regulation of total coumarin synthesis | Recessive (cu) form partially blocks synthesis. | unl.eduunl.edu |
| b gene | Melilotus alba | Regulation of free coumarin formation | Recessive (b) form blocks conversion of this compound to coumarin. | unl.eduunl.edu |
| β-glucosidase (BGLU) | Melilotus albus | Hydrolysis of this compound | A cluster of 6 BGLU genes is implicated in coumarin biosynthesis. | nih.govnih.gov |
| Biphenyl Synthase (BIS) | Sorbus aucuparia, Pyrus communis | Synthesis of 4-hydroxycoumarin | Catalyzes condensation of salicoyl-CoA and malonyl-CoA. | nih.govscribd.comtu-braunschweig.de |
| 4-Coumarate: CoA ligase 1 (4CL1) | Melilotus albus | Ligation of CoA to coumarate | Involved in the coumarin biosynthesis pathway. | researchgate.net |
| FabH-like quinolone synthase | Pseudomonas aeruginosa | Synthesis of 4-hydroxycoumarin | Highly efficient enzyme for the final step in engineered microbial hosts. | researchgate.net |
Chemical Synthesis and Derivative Research of Melilotoside
Synthetic Methodologies for Melilotoside and Analogues
The synthesis of this compound and related glucosides can be achieved through various organic chemistry approaches, primarily involving the strategic formation of a glycosidic bond between a glucose donor and a cinnamic acid-derived aglycone.
Glycosylation is the pivotal step in the synthesis of this compound, involving the attachment of a glucose moiety to a hydroxycinnamic acid derivative. smolecule.com The stereoselective formation of the β-glycosidic linkage is a significant challenge due to the lability of the glycosyl ester bond under typical deprotection conditions.
Several methods have been developed to achieve this transformation:
Trichloroacetimidate (B1259523) Method: This method involves the reaction of a glucosyl trichloroacetimidate with a cinnamic acid derivative. It has been successfully used to prepare a series of cinnamoyl glucoside derivatives, which are subsequently deprotected to yield the final products. nih.gov
Koenigs-Knorr Reaction Analogue: A classic approach involves reacting an acetobromoglucose (α-bromo-D-acetoglucose) with the aglycone in the presence of a promoter like silver (I) oxide. For instance, the synthesis of a cinnamic acid ethyl ester glucoside intermediate was achieved by reacting α-bromo-D-acetoglucose with vanillin (B372448) using quinoline (B57606) and silver (I) oxide. tandfonline.com 1H NMR analysis is crucial to confirm the formation of the desired β-anomer. tandfonline.com
Unprotected Glycosyl Donor Method: A notable advancement is the direct, stereoselective β-glycosylation using unprotected glycosyl donors. This protocol, a modification of the Hannesian protocol, reacts an unprotected glycosyl donor with the carboxylic acid in toluene, avoiding the need for protection and deprotection steps that could cleave the labile glycosyl ester. This method has been successfully applied to synthesize 1-O-cis-cinnamoyl-β-D-glucopyranose.
Mitsunobu Reaction: The Mitsunobu reaction provides another route for glycoside preparation. This reaction allows for the coupling of an alcohol (the glucose donor) and a carboxylic acid (the cinnamic acid derivative) to form the ester linkage with high stereoselectivity. beilstein-journals.org
An early total synthesis of this compound was reported by Shinoda and Imaida in 1934. drugfuture.com Modern approaches focus on efficiency and stereocontrol. A representative synthetic route to a this compound-related scaffold, dihydroconiferyl alcohol β-D-glucoside, highlights the key steps:
Glycosylation: Vanillin is reacted with α-bromo-D-acetoglucose to form the vanillin glucoside intermediate. tandfonline.com
Aglycone Elaboration: The vanillin glucoside is converted to a cinnamic acid ethyl ester glucoside using monoethyl malonic acid and piperidine. tandfonline.com
Reduction and Hydrogenation: To obtain saturated analogues, the cinnamic acid ethyl ester glucoside can be hydrogenated to the saturated ester, which is then reduced using reagents like diisobutylaluminium hydride (DIBAL-H) to yield the corresponding alcohol glucoside. tandfonline.com This two-step process was found to be higher yielding and avoided by-product formation compared to the direct hydrogenation of the corresponding cinnamyl alcohol glucoside (coniferin). tandfonline.com
This scaffold-based approach allows for late-stage diversification, where a common intermediate can be used to generate a library of related compounds for further study. nsf.gov
Glycosylation Reactions in the Chemical Synthesis of this compound
Synthesis and Characterization of this compound Derivatives
The synthesis of derivatives is essential for probing the structural requirements for biological activity and for developing compounds with improved properties.
Modifying the core structure of this compound can provide valuable insights into its function. Methylation is a common derivatization strategy. For example, a methyl ester of this compound, methyl-o-coumarate-β-D-glucoside, has been characterized, indicating that the carboxylic acid moiety can be esterified. smolecule.com Such modifications can alter properties like solubility and bioavailability.
Other derivatives found in nature include geometric isomers and reduced forms. For instance, both cis-melilotoside (B1236938) and trans-melilotoside, as well as dihydrothis compound (B1238738) (the saturated analogue), have been isolated from Artemisia splendens. researchgate.net These natural derivatives provide a basis for synthetic exploration.
| Derivative Name | Type of Modification | Source/Method | Reference |
|---|---|---|---|
| Methyl-o-coumarate-β-D-glucoside | Methylation (Esterification) | Chemical Characterization | smolecule.com |
| cis-Melilotoside | Geometric Isomerism | Isolation from Artemisia splendens | researchgate.net |
| Dihydrothis compound | Reduction of C=C double bond | Isolation from Artemisia splendens | researchgate.net |
The synthesis of a broader range of cinnamic acid glucosides is critical for understanding how substitutions on the aromatic ring and variations in the glycosidic linkage affect activity. A study detailing the synthesis of twelve different cinnamoyl glucoside derivatives exemplifies this approach. nih.gov The synthesis involved glycosylation of various substituted cinnamic acids with a glucosyl trichloroacetimidate, followed by dechloroacetylation. nih.gov The structures of these novel compounds were confirmed using 1H and 13C NMR spectroscopy and mass analysis. nih.gov
Similarly, the synthesis of isomers of coumaric acid glucosides, such as trans-coumaric acid-3-O-β-D-glucopyranoside and trans-coumaric acid-4-O-β-D-glucopyranoside, has been reported, expanding the library of available analogues for comparative studies. researchgate.net
| Analogue Class | Synthetic Method | Characterization | Reference |
|---|---|---|---|
| Cinnamoyl glucoside derivatives (12 compounds) | Glycosylation with glucosyl trichloroacetimidate | 1H NMR, 13C NMR, Mass Spectrometry | nih.gov |
| cis-Cinnamic acid β-glycosyl esters | Direct glycosylation with unprotected donors | Spectroscopic comparison with natural product | |
| Dihydroconiferyl alcohol glucoside | Hydrogenation and DIBAL-H reduction of cinnamic ester glucoside | 1H NMR | tandfonline.com |
| trans-Coumaric acid-3-O-β-D-glucopyranoside | Isolation and Spectroscopic Analysis | Spectroscopic Analysis | researchgate.net |
The rationale behind synthesizing novel derivatives is often to investigate their mechanism of action or to conduct structure-activity relationship (SAR) studies. By systematically modifying the this compound scaffold, researchers can identify the key pharmacophores responsible for its biological effects. mdpi.com
For example, novel derivatives can be designed as probes for molecular docking studies to understand how these compounds interact with specific protein targets, such as enzymes or receptors. mdpi.com The synthesis of a library of analogues allows for screening against various biological targets, such as the free-radical scavenging potential, which was investigated for derivatives isolated from Artemisia splendens. researchgate.net The creation of compounds with varied electronic and steric properties (e.g., by introducing different substituents on the phenyl ring) is a common strategy to build robust SAR models. beilstein-journals.org This approach moves beyond simple synthesis towards the rational design of molecules for specific mechanistic investigations. umw.edu.pl
Synthesis of Cinnamic Acid Glucosides and Related Analogues
Structure-Activity Relationship Studies of this compound Derivatives
The exploration of this compound's therapeutic potential has been significantly advanced by structure-activity relationship (SAR) studies. These investigations systematically analyze how chemical modifications to the this compound scaffold influence its biological activity. By synthesizing or isolating a series of derivatives and evaluating their effects in various biological assays, researchers can identify the key structural features responsible for their mechanisms of action. This knowledge is crucial for designing more potent and selective therapeutic agents.
Investigation of Structural Determinants for Biological Mechanisms in In Vitro Models
In vitro models are fundamental tools for elucidating the structure-activity relationships of this compound derivatives, providing controlled environments to assess their direct effects on specific molecular targets or cellular processes. Studies have focused on several biological activities, including antioxidant effects and enzyme inhibition, revealing critical insights into how structural variations impact efficacy.
Antioxidant Activity:
The free-radical-scavenging property of this compound and its naturally occurring derivatives has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. A study on derivatives isolated from Artemisia splendens provided valuable data on how modifications to the core structure influence antioxidant capacity. The structures of these compounds were elucidated by spectroscopic means, and their ability to scavenge free radicals was quantified. researchgate.net
| Compound | Structure | In Vitro Activity (DPPH Assay) |
| cis-Melilotoside | Cinnamic acid backbone with a cis double bond, glycosidically linked to glucose. | Moderate free-radical scavenging |
| trans-Melilotoside | Cinnamic acid backbone with a trans double bond, glycosidically linked to glucose. | Moderate free-radical scavenging |
| Dihydrothis compound | Saturation of the double bond in the cinnamic acid moiety. | Reduced free-radical scavenging |
| 2-O-β-glucopyranosyloxy-4-methoxy-hydrocinnamic acid | Methoxy (B1213986) group at the C4-position of the hydrocinnamic acid and saturation of the double bond. | Specific activity not detailed in the same comparative context. |
| 2-O-β-glucosyloxy-4-methoxy trans-cinnamic acid | Methoxy group at the C4-position of the trans-cinnamic acid. | Specific activity not detailed in the same comparative context. |
This table is based on findings from studies on this compound derivatives isolated from Artemisia splendens. researchgate.net
The presence of the double bond in the cinnamic acid moiety appears to be important for the free-radical-scavenging activity, as its saturation to form dihydrothis compound leads to a decrease in this effect.
Enzyme Inhibition:
The inhibitory effects of this compound-related structures on various enzymes have been a key area of SAR studies. These investigations help to identify derivatives with potential therapeutic applications in diseases characterized by enzymatic dysregulation.
Tyrosinase Inhibition:
Derivatives of cinnamic acid, the core aglycone of this compound, have been evaluated for their ability to inhibit mushroom tyrosinase. This enzyme is a key player in melanin (B1238610) biosynthesis, making its inhibitors potential agents for treating hyperpigmentation disorders. A study on compounds isolated from Prunus mahaleb kernels revealed a clear structure-activity relationship. researchgate.net
| Compound | Modifications to the Cinnamic Acid Scaffold | Tyrosinase Inhibition (IC₅₀ in mM) |
| Compound 1 | 2-O-β-glucopyranosyloxy-4-methoxy-hydrocinnamic acid | 0.22 |
| Compound 3 | Dihydrothis compound | 0.31 |
| Compound 5 | 2-O-β-glucosyloxy-4-methoxy trans-cinnamic acid | 0.37 |
This table presents the tyrosinase inhibitory activity of cinnamic acid derivatives from Prunus mahaleb. researchgate.net
The results indicate that the hydrocinnamic acid derivative with a methoxy group at the C4-position (Compound 1) is the most potent inhibitor among the tested compounds. The presence of the double bond in the trans configuration (Compound 5) or its absence (Compound 3) influences the inhibitory activity, with the saturated (dihydro) form showing slightly better inhibition than the trans isomer in this particular study.
α-Glucosidase Inhibition:
Coumarins, which can be formed from this compound through enzymatic or chemical transformation, and their derivatives have been studied for their inhibitory effects on α-glucosidase. researchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While not direct derivatives of this compound, the SAR of these related compounds provides insights into the potential of this compound-derived structures. An in vitro study on various coumarin (B35378) derivatives demonstrated a range of inhibitory activities, highlighting the importance of the substitution pattern on the coumarin ring. researchgate.net For instance, certain hydroxylated and methoxylated coumarins have shown significant α-glucosidase inhibitory potential, with IC₅₀ values sometimes lower than the standard drug, acarbose. researchgate.net The specific structural features of the aglycone part of this compound are therefore a critical determinant of its potential biological activities following transformation.
Advanced Methodologies for Melilotoside Analysis and Structural Elucidation
Isolation and Purification Techniques for Melilotoside
The initial step in studying this compound involves its extraction from plant sources, followed by purification to isolate the compound from other secondary metabolites.
Extraction Methodologies from Botanical Materials
The extraction of this compound from botanical materials is a critical first step that influences the yield and purity of the final product. Various methods have been employed, often in succession, to effectively isolate the compound.
A common approach involves sequential extraction with solvents of increasing polarity. For instance, plant materials, such as the seeds of Melilotus officinalis or the aerial parts of Artemisia splendens, are often first defatted using a nonpolar solvent like n-hexane. researchgate.netajol.info This initial step removes lipids and other nonpolar constituents. Following this, the plant material is subjected to extraction with more polar solvents.
Soxhlet extraction is a widely used technique for this purpose, employing solvents such as methanol (B129727) or a 75% alcohol solution to extract the more polar compounds, including this compound. researchgate.netajol.info Maceration, another common method, involves soaking the plant material in a solvent for an extended period, which is a simpler but potentially less exhaustive technique. oleumdietetica.es The choice of solvent is crucial; methanol has been shown to be effective in extracting this compound and its derivatives. researchgate.net The resulting crude extracts are then typically concentrated under reduced pressure to yield a residue that is ready for further purification. ajol.info
Table 1: Overview of Extraction Methodologies for this compound
| Methodology | Plant Material | Solvent(s) | Key Findings |
|---|---|---|---|
| Soxhlet Extraction | Melilotus officinalis seeds | n-hexane, then methanol | Sequential extraction effectively separated nonpolar and polar compounds. ajol.info |
| Soxhlet Extraction | Artemisia splendens aerial parts | n-hexane, chloroform, methanol | Methanol extract contained this compound and its derivatives. researchgate.net |
| Maceration | General botanical materials | Various polar and nonpolar solvents | A suitable method for thermolabile compounds. oleumdietetica.es |
Chromatographic Separation Techniques (e.g., Column Chromatography, SPE, Prep-HPLC)
Following extraction, a combination of chromatographic techniques is essential to purify this compound from the complex mixture of plant metabolites. These methods separate compounds based on their physical and chemical properties.
Column Chromatography is often used as an initial purification step. For example, the methanolic extract of Melilotus officinalis seeds can be subjected to column chromatography over Sephadex LH-20, using a solvent system like chloroform:methanol (2:1) to yield fractions containing this compound. ajol.info
Solid-Phase Extraction (SPE) is a valuable technique for sample cleanup and fractionation. thermofisher.com It utilizes cartridges packed with a solid adsorbent to separate compounds from a liquid phase. thermofisher.com In the study of Artemisia splendens, a methanolic extract was fractionated using SPE, with different fractions eluted using varying concentrations of methanol in water. researchgate.net The 60% methanol fraction, for instance, was found to contain this compound derivatives. researchgate.net SPE is advantageous due to its good recovery, reproducibility, and the ability to process multiple samples efficiently. fujifilm.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of compounds. researchgate.net Fractions obtained from SPE or column chromatography are often subjected to prep-HPLC to isolate pure this compound and its derivatives. researchgate.net Reversed-phase prep-HPLC is commonly employed for this purpose, providing excellent separation and yielding highly purified compounds for structural analysis. researchgate.net
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
|---|---|---|---|
| Column Chromatography | Sephadex LH-20 | Chloroform:Methanol (2:1) | Initial fractionation of crude extract. ajol.info |
| Solid-Phase Extraction (SPE) | Not specified | Methanol/Water gradients | Fractionation of methanolic extract. researchgate.net |
| Preparative HPLC (Prep-HPLC) | Reversed-phase | Not specified | Final purification of isolated fractions. researchgate.net |
Structural Elucidation Spectroscopic Methods for this compound and Derivatives
Once purified, the precise chemical structure of this compound and its derivatives is determined using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, NOESY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like this compound. weebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular structure.
1D NMR , including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in the molecule. researchgate.net For instance, the ¹H NMR spectrum of this compound will show signals corresponding to the aromatic protons of the coumaric acid moiety and the protons of the glucose unit. The ¹³C NMR spectrum complements this by indicating the number of carbon atoms and their chemical environments. researchgate.net
2D NMR techniques are crucial for establishing the connectivity between atoms. researchgate.net
Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those in the glucose ring or on the cinnamic acid side chain. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. core.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC) is used to establish long-range (2-3 bond) correlations between protons and carbons. core.ac.uk This is particularly useful for connecting different structural fragments, for example, linking the anomeric proton of the glucose unit to the carbon of the coumaric acid backbone, thus confirming the glycosylation site. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry, such as the cis or trans configuration of the double bond in the coumaric acid moiety.
Through the combined interpretation of these NMR spectra, the complete structure of this compound and its derivatives can be unequivocally determined. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques (ESI-MS, EI-MS, LC-MS, GC-MS, Tandem MS, HRMS)
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. Various MS methods are used in the analysis of this compound.
Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like glycosides. nih.gov It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and provide the molecular weight of the eluted compounds. wikipedia.org High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its derivatives.
Electron Impact (EI-MS) is a harder ionization technique that can cause fragmentation of the molecule. While it may not be ideal for determining the molecular ion of a large glycoside, the resulting fragmentation pattern can provide valuable structural information. It is often used in conjunction with Gas Chromatography (GC-MS). mdpi.com
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is used to obtain structural information through the fragmentation of a selected precursor ion. avantorsciences.com This technique can be used to confirm the identity of the sugar moiety and the aglycone by analyzing the fragmentation pattern of the this compound molecular ion.
The combination of chromatographic separation with mass spectrometric detection (LC-MS and GC-MS) provides a powerful platform for both the qualitative and quantitative analysis of this compound in plant extracts. wikipedia.org
Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications
UV-Vis and FTIR spectroscopy provide complementary information for the structural characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and conjugated system in the coumaric acid portion of this compound. technologynetworks.comsolubilityofthings.com The UV spectrum of this compound exhibits characteristic absorption maxima that can aid in its identification and quantification. researchgate.net For instance, the presence of a cinnamic acid derivative can be inferred from the UV absorption profile. researchgate.net
Table 3: Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Assigns protons on the coumaric acid and glucose units. researchgate.net |
| ¹³C NMR | Carbon skeleton | Identifies all carbon atoms in the molecule. researchgate.net |
| COSY | ¹H-¹H correlations | Establishes proton spin systems. emerypharma.com |
| HSQC | ¹H-¹³C one-bond correlations | Links protons to their directly attached carbons. core.ac.uk |
| HMBC | ¹H-¹³C long-range correlations | Connects molecular fragments and confirms glycosylation site. researchgate.net |
| HRMS | Accurate molecular weight | Determines the elemental formula. |
| UV-Vis | Electronic transitions | Confirms the presence of the coumaric acid chromophore. researchgate.net |
| FTIR | Functional groups | Identifies hydroxyl, carbonyl, and other key functional groups. researchgate.net |
Integrated Spectroscopic and Chromatographic Approaches for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of this integrated approach. For instance, a thorough chemical analysis of an Artemisia annua tea infusion successfully identified cis- and trans-melilotoside, which were previously unknown in this species. cabidigitallibrary.org This was achieved by using LC-MS for initial detection, followed by semi-preparative HPLC for fractionation and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation of the isolated compounds. cabidigitallibrary.org The study highlighted the complementary nature of these techniques: LC-MS detected numerous minor compounds not visible by NMR, while NMR identified metabolites like sugars that were not detectable by UV or MS. cabidigitallibrary.org
Ultra-High Performance Liquid Chromatography (UHPLC) or Ultra Performance Liquid Chromatography (UPLC), when coupled with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF-MS), offers even greater resolution and speed for analyzing complex mixtures. youtube.commdpi.comresearchgate.net Untargeted UPLC-ESI-MS analysis of Artemisia species has been used to detect and identify a wide range of secondary metabolites, including the cis- and trans-isomers of this compound. nih.gov Similarly, UHPLC-ESI-QqTOF-MS/MS has been employed to annotate dozens of phytochemicals in various plant organs, demonstrating its power in comprehensive metabolite profiling. researchgate.net The combination of UPLC-QTOF-MS with integrated data processing platforms allows for the rapid characterization of numerous compounds in different plant parts, as shown in a study on lotus. researchgate.net
These integrated approaches are indispensable for:
Comprehensive Profiling: Detecting a wide array of compounds in a single run. nih.govnih.gov
Structural Elucidation: Combining chromatographic data with mass fragmentation patterns (MS/MS) and NMR data to definitively identify compounds, including novel ones. cabidigitallibrary.orgresearchgate.netdicames.online
Standardization: Establishing detailed phytochemical profiles of extracts for quality control purposes. dicames.online
The synergy between chromatography and spectroscopy provides a robust framework for exploring the chemical diversity of natural products and accurately identifying specific constituents like this compound within intricate mixtures. magnascientiapub.comnih.gov
Quantitative and Qualitative Analytical Methods for this compound
A range of analytical methods are available for the qualitative detection and quantitative measurement of this compound in various samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely used method for the quantitative analysis of this compound. chromtech.com When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC allows for both the quantification and tentative identification of this compound and its derivatives. westminster.ac.uknih.gov
A sensitive and selective HPLC-DAD/electrospray ionization multi-stage mass spectrometry (ESI-MSn) method was developed for the simultaneous quantification of cis-melilotoside (B1236938), trans-melilotoside, and dihydrothis compound (B1238738) in Dendrobium medicinal plants. westminster.ac.uk The quantification was performed using the highly specific multiple reaction monitoring (MRM) mode in MS/MS. westminster.ac.uk The method was validated, showing good precision with a relative standard deviation (RSD) of less than 8% for both intra- and inter-day variations. westminster.ac.uk
Studies on Melilotus species have also utilized HPLC-PDA to analyze the phenolic compound profiles, quantifying o-coumaric acid glycoside (this compound) among other substances. mdpi.com For example, the content of o-coumaric acid glycoside in dried leaves of Melilotus albus and Melilotus officinalis was found to range from 0.61 to 2.01 mg/g. mdpi.com
Below is a table summarizing typical parameters used in HPLC methods for this compound analysis.
| Parameter | HPLC-DAD/ESI-MSn westminster.ac.uk | HPLC-PDA mdpi.com | Micellar TLC Comparison HPLC researchgate.net |
| Column | Information not specified | Information not specified | LiChrospher 100-RP18ec (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724) (both with 0.1% formic acid) | Gradient elution with acetonitrile and 0.1% trifluoroacetic acid in water | Acetonitrile – 5 g/L solution of phosphoric acid (22:78 v/v) |
| Detection | DAD and ESI-MSn (MRM mode) | PDA Detector | UV at 275 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Quantification Limit | cis-melilotoside: 0.09 µg/mL; trans-melilotoside: 0.09 µg/mL | Not specified | Not specified |
Thin-Layer Chromatography (TLC) Based Quantification Methods
Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), offers a simpler, cost-effective, and rapid alternative to HPLC for quantification. chromtech.comadvancechemjournal.comhumanjournals.com When combined with a densitometer, TLC allows for the quantitative analysis of separated compounds directly on the plate. researchgate.netadvancechemjournal.com
A validated micellar TLC-densitometric method was developed for the quantification of coumarin (B35378) (the aglycone of this compound) in Meliloti herba. researchgate.netadvancechemjournal.com While this method targets coumarin, which is formed from this compound upon hydrolysis, it demonstrates the applicability of the technique for related compounds within the same plant material. researchgate.netadvancechemjournal.com The method utilized a mobile phase containing a surfactant (Tween-80), which aligns with green chemistry principles by reducing the need for hazardous organic solvents. advancechemjournal.com The calibration curve for coumarin was linear in the range of 0.1-2.5 μg per band, proving the method's suitability for quantitative analysis. researchgate.netadvancechemjournal.com
Another study on Melilotus officinalis also reported the development of a TLC densitometric method to quantify isolated cis-melilotoside. researchgate.net HPTLC enhances this capability by offering improved separation, better resolution, and lower detection limits compared to conventional TLC. humanjournals.com
| Parameter | Micellar TLC-Densitometry for Coumarin researchgate.netadvancechemjournal.com |
| Stationary Phase | Polyethylene terephthalate-backed plates Sorbfil-PTCX-P-A-UV-254 |
| Mobile Phase | 5x10⁻⁴ mol/L Tween-80 in a mixture of propanol-2 – water (5:95 v/v) |
| Detection | Densitometric scanning at 275 nm |
| Application | CAMAG Linomat 5 sampler, 8 mm bands |
| Linearity Range | 0.1 - 2.5 µg per band |
Advanced Detection and Characterization Protocols for this compound Isomers
Differentiating between isomers of this compound, such as the geometric isomers cis- and trans-melilotoside, is crucial for accurate phytochemical analysis. Advanced analytical protocols, primarily involving mass spectrometry and NMR, are essential for this purpose.
The identification of cis- and trans-melilotoside in an Artemisia annua tea infusion was accomplished by combining LC-MS and NMR analysis. cabidigitallibrary.org LC-MS provided the initial separation and detection, while 1D and 2D NMR data of the semi-purified fractions confirmed the distinct structures of the two isomers. cabidigitallibrary.org
High-resolution mass spectrometry techniques like HPLC-ESI-MSn are particularly powerful for isomer characterization. westminster.ac.uk A study on Dendrobium species developed a method capable of characterizing nine different 2-glucosyloxycinnamic acid derivatives, including the cis and trans isomers of this compound. westminster.ac.uk The distinct fragmentation patterns (MSn spectra) generated by the mass spectrometer for each isomer allowed for their putative elucidation, even without pure standards for all compounds. westminster.ac.uk Similarly, HPLC-DAD-ESI-TQ-MS/MS analysis of various Artemisia species enabled the identification of two this compound isomers based on their chromatographic and spectral data compared to standards. nih.govfrontiersin.org
The key characteristics used for isomer differentiation include:
Retention Time: Isomers often exhibit different retention times on a chromatographic column. westminster.ac.uk
UV Spectra: Subtle differences in the UV absorption spectra can sometimes be observed. westminster.ac.uk
Mass Fragmentation (MS/MS): Each isomer can produce a unique "fingerprint" of fragment ions in tandem mass spectrometry. westminster.ac.uknih.gov
NMR Spectroscopy: Provides definitive structural information, including the stereochemistry of the molecule. cabidigitallibrary.orgresearchgate.net
| Isomer | Precursor Ion [M+H]⁺ (m/z) | Key MS2 Fragment Ions (m/z) |
| This compound | 327.1074 | 147.0439, 123.0441, 103.0545 nih.gov |
This table shows general fragmentation data for the this compound structure. Specific fragmentation patterns can vary slightly between isomers and analytical conditions.
Ecological Roles and Inter Organismal Interactions of Melilotoside
Role of Melilotoside in Plant Defense Mechanisms
Plants have developed a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a variety of threats. nih.govnih.gov this compound is an integral part of this defensive strategy in certain plant species.
This compound is classified as a plant secondary metabolite, a group of compounds that are essential for a plant's interaction with its environment. nih.govwikipedia.org These metabolites serve as a primary defense mechanism against herbivores and pathogens. nih.govmdpi.comnih.gov The production of such compounds is a key adaptive strategy for sessile organisms like plants, allowing them to respond to biotic and abiotic challenges. nih.govresearchgate.net In plants such as sweet clover (Melilotus species), this compound is a precursor to coumarin (B35378), another biologically active compound. core.ac.ukresearchgate.net The presence of these compounds can deter feeding by herbivores and inhibit the growth of pathogenic microorganisms. nih.govmdpi.com
The biosynthesis of these defensive compounds can be induced or increased in response to an attack, a phenomenon known as induced defense. nih.govnih.gov This allows the plant to conserve resources when threats are absent and mount a robust defense when necessary. nih.govresearchgate.net
The presence of this compound and its derivatives contributes significantly to a plant's resistance to a wide range of organisms. These compounds can act as toxins or antifeedants, discouraging herbivores from consuming the plant tissue. nih.govlibretexts.org For instance, the conversion of this compound to the more potent compound dicoumarol in moldy sweet clover can cause internal bleeding in livestock, a powerful deterrent. researchgate.net
Furthermore, these secondary metabolites can have antimicrobial properties, protecting the plant from pathogenic fungi and bacteria. mdpi.com The release of these compounds into the surrounding environment can create a protective zone around the plant, inhibiting the growth of potential pathogens. mdpi.com The defensive role of these compounds is a classic example of the evolutionary arms race between plants and the organisms that feed on them. nih.gov
This compound as a Constituent of Plant Secondary Metabolites for Defense
Allelopathic Interactions Mediated by this compound
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. mdpi.comnih.gov this compound and its derivatives are key players in the allelopathic interactions of the plants that produce them.
This compound acts as an allelochemical, a compound that can inhibit the growth of neighboring competitor plants. tandfonline.comresearchgate.net This provides the producing plant with a competitive advantage in accessing limited resources such as water, nutrients, and light. mdpi.comresearchgate.net Studies have shown that extracts from Melilotus species containing this compound can significantly inhibit the germination and growth of other plant species. researchgate.netpakbs.org For example, research on Melilotus neapolitana demonstrated the phytotoxic effects of its metabolites, including this compound and coumarin, on coexisting Mediterranean herbaceous species. tandfonline.comresearchgate.net The release of these allelochemicals can alter the composition and structure of plant communities. nih.govuniversiteitleiden.nl
The phytotoxic effects of this compound and its breakdown product, coumarin, are exerted through various mechanisms. These compounds have been shown to inhibit seed germination and retard seedling growth. pakbs.orgmdpi.com The primary target of these allelochemicals is often the root system, where they can inhibit root elongation and development. researchgate.net
For example, aqueous extracts of Melilotus indicus have demonstrated a significant inhibitory effect on the seed germination and seedling growth of sorghum (Sorghum bicolor). pakbs.org The degree of inhibition was found to be dependent on the concentration of the extract. pakbs.org Similarly, studies on other plant species have confirmed the inhibitory effects of allelochemicals on germination and radicle elongation. nih.gov The mechanism of action can involve interference with cellular processes, such as membrane permeability and metabolic activity. mdpi.com
Table 1: Allelopathic Effects of Melilotus indicus Extract on Sorghum
| Extract Concentration | Germination Inhibition (%) | Seedling Growth Inhibition (%) |
| 5% | Low | Low |
| 10% | Moderate | Moderate |
| 15% | High | High |
| 20% | Maximum | Maximum |
| Data derived from studies on the allelopathic impact of M. indicus on Sorghum bicolor. pakbs.org |
This compound as an Allelochemical Influencing Competing Plant Species
Chemical Ecology and Signaling Roles of this compound
The role of this compound extends beyond direct defense and allelopathy into the broader field of chemical ecology, where it acts as a signaling molecule. Chemical signals are crucial for mediating interactions between organisms. nih.gov
This compound and its derivatives can influence the behavior of a wide range of organisms in the ecosystem. For instance, the release of volatile organic compounds, which can be derived from secondary metabolites like this compound, can attract beneficial insects that prey on herbivores, an example of indirect defense. scielo.org.pe These chemical cues can also serve as signals to other plants, warning them of potential threats and allowing them to activate their own defense mechanisms. mdpi.com
Furthermore, these compounds can shape the microbial community in the rhizosphere, the soil region directly influenced by root secretions. cas.cnd-nb.info By influencing the composition of soil microbes, plants can create a more favorable environment for their own growth and a less favorable one for their competitors. researchgate.netcas.cn The interaction between plant-derived chemicals and soil microbes is a complex and dynamic area of research with significant implications for plant health and ecosystem functioning. d-nb.info
Influence on Soil Microbial Communities and Rhizosphere Dynamics
This compound, a characteristic secondary metabolite in certain plants like Melilotus officinalis (yellow sweet clover), plays a role in shaping the complex interactions within the soil environment. Studies have shown that the presence and concentration of this compound and its related compounds in the plant are influenced by soil conditions, which in turn affects the rhizosphere—the soil region directly influenced by root secretions.
The application of compost as a soil amendment has been shown to enhance soil microbial activity. nih.govresearchgate.net This increased microbial activity is partly stimulated by the rhizosphere. biorxiv.orgfrontiersin.org The changes in the plant's metabolic profile, influenced by the soil treatment, can lead to shifts in the composition and function of the soil microbial community. For instance, different microbial communities may develop in response to the specific blend of root exudates, which includes compounds like this compound.
The table below summarizes the findings from a study on Melilotus officinalis grown under different soil treatments, indicating how soil conditions can affect plant growth and, consequently, the potential inputs into the rhizosphere.
| Treatment | Maximum Germination (%) | Germination Rate | Root Dry Biomass | Aerial Dry Biomass |
| Control (No Fertilizer) | 59% | Lower | Lowest | 1.4-fold lower than Inorganic |
| Inorganic Fertilizer | 68% | Higher | Higher than Control | - |
| Low-Dose Compost | 57% | Lowest | Higher than Control | 1.6-fold higher than Control |
| High-Dose Compost | 71% | Higher | Highest | 2.3-fold higher than Control |
Data sourced from a study on Melilotus officinalis cultivation. nih.gov
Contribution to Inter-plant Communication and Environmental Adaptation
This compound is a component of the chemical arsenal that some plant species utilize to adapt to their environments and potentially communicate with other plants. uliege.be The production and concentration of such secondary metabolites are often a response to various environmental cues and stresses. uliege.bemdpi.com
The role of phenolic compounds, a broad category that includes this compound, in plant adaptation to their ecological context is well-documented. uliege.be Variations in these compounds have been associated with environmental gradients in moisture and nutrient availability. uliege.be For example, studies on Galium odoratum have shown that the content of this compound in the plant's aerial biomass varies depending on the ecological origin of the plant population. uliege.be This suggests that local environmental conditions drive the adaptive production of this compound. uliege.be
Interestingly, the this compound content in Galium odoratum was found to be significantly lower in plants growing in the wild compared to those grown under controlled conditions. uliege.be This highlights the influence of the natural, complex environment on the regulation of this compound. The variation in this compound levels between different populations suggests its involvement in the plant's strategy to adapt to its specific local environment. uliege.be
Furthermore, factors such as light availability can influence the concentration of this compound and related compounds. In a study on Melittis melissophyllum, the content of o-coumaric acid 2-O-glucoside (trans-Melilotoside) was found to be dependent on the level of shading, with concentrations differing at various plant developmental stages. mdpi.com
While direct evidence of this compound acting as a specific signal in inter-plant communication is still an emerging area of research, the release of plant secondary metabolites into the environment is a known mechanism for such interactions. theaarterychronicles.comchemistryviews.org Plants can release volatile organic compounds (VOCs) to warn neighboring plants of threats like herbivores or environmental stress. theaarterychronicles.comchemistryviews.org Upon perception of these chemical cues, receiving plants can activate their own defense mechanisms. theaarterychronicles.com Although not a volatile compound itself, this compound is a precursor to the volatile compound coumarin. In damaged plant material containing this compound, fungal activity can lead to the formation of dicoumarol. researchgate.net This transformation underscores the potential for this compound to be indirectly involved in the chemical ecology of plant interactions.
The table below presents data on the relative this compound content in Galium odoratum from different locations, grown both in their natural habitat and under controlled conditions.
| Plant Origin Site | Relative this compound Amount (in situ - Wild) | Relative this compound Amount (ex situ - Controlled) |
| Site 1 | Lower | Higher |
| Site 2 | Lower | Higher |
| Site 3 | Lower | Higher |
| Site 4 | Lower | Higher |
| Site 5 | Lower | Higher |
This table illustrates the general finding that this compound content was significantly lower in wild populations compared to those grown in a controlled environment, with variations observed between different population origins. uliege.be
Mechanisms of Biological Action of Melilotoside
Molecular and Cellular Targets of Melilotoside
Receptor and Enzyme Binding Studies
This compound has been the subject of various studies to determine its interaction with specific biological receptors and enzymes. One of the notable enzymatic interactions is its inhibitory effect on alpha-glucosidase. researchgate.net Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars, and its inhibition can help manage postprandial hyperglycemia. scielo.brnih.gov
In computational and in vitro studies, this compound's binding affinity to kynurenine (B1673888) aminotransferase II (KAT-II), an enzyme involved in the production of kynurenic acid in the brain, has been investigated. mdpi.com Molecular docking studies have shown that this compound can interact with several amino acid residues in the binding site of KAT-II, including Tyr233, Lys263, Asp230, Ser117, Ser260, and Arg270, primarily through hydrogen bonding. mdpi.com
Modulation of Cellular Pathways and Signaling Cascades
A biochemical or signaling cascade is a sequence of chemical reactions within a cell initiated by a stimulus. wikipedia.org These cascades, also known as signaling pathways, are crucial for regulating cellular functions. wikipedia.org Research suggests that this compound and its derivatives may influence various cellular pathways. For instance, extracts containing this compound have been observed to affect cell cycle progression in cancer cell lines. nih.gov In one study, an extract containing this compound was found to induce cell cycle arrest at the G2/M phase in PC3 prostate cancer cells. nih.gov While the precise mechanisms are still under investigation, these findings suggest that this compound may modulate signaling cascades involved in cell proliferation and apoptosis.
Enzymatic Interactions and Modulations Involving this compound
Impact on Enzyme Activity and Specificity in Biochemical Systems
This compound, a derivative of o-coumaric acid, has demonstrated the ability to modulate the activity of certain enzymes in biochemical systems. researchgate.net A key example is its inhibitory action on α-glucosidase. researchgate.net The inhibition of α-glucosidase slows down carbohydrate digestion, leading to a reduced rate of glucose absorption. scielo.brnih.gov
Studies on derivatives of this compound have further elucidated its enzymatic interactions. For example, certain derivatives have shown noncompetitive inhibitory activity against mushroom tyrosinase. researchgate.net The type of inhibition, whether competitive, non-competitive, or mixed, provides insights into how the compound binds to the enzyme and affects its function. frontiersin.org
Investigated Biological Activities in In Vitro and Non-Human In Vivo Models
Antiprotozoal Mechanism of Action Against Trypanosoma cruzi in In Vitro Models
This compound has exhibited moderate antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, in in vitro studies. medchemexpress.commedchemexpress.com The activity of cis-melilotoside (B1236938) against the trypomastigote forms of T. cruzi has been quantified with a half-maximal inhibitory concentration (IC50) of 78.2 µg/mL. medchemexpress.commedchemexpress.com
In a typical in vitro assay, rat skeletal myoblasts (L-6 cells) are infected with trypomastigote forms of T. cruzi. tandfonline.com The ability of this compound to inhibit the growth of the parasite within these host cells is then measured. tandfonline.com While the precise molecular mechanism of its action against T. cruzi is not fully detailed in the available literature, the data indicates a direct effect on the parasite. tandfonline.comncats.io Further research is needed to identify the specific parasitic enzymes or cellular pathways targeted by this compound.
Table of Investigated Biological Activities of this compound
| Biological Activity | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Alpha-glucosidase inhibition | In vitro enzymatic assay | This compound demonstrates inhibitory activity against α-glucosidase. | researchgate.net |
| Kynurenine aminotransferase II (KAT-II) binding | In silico molecular docking | This compound interacts with active site residues of KAT-II. | mdpi.com |
| Antiprotozoal activity | In vitro Trypanosoma cruzi culture | Cis-melilotoside shows moderate activity with an IC50 of 78.2 µg/mL. | medchemexpress.commedchemexpress.com |
| Cell cycle modulation | PC3 prostate cancer cell line | An extract containing this compound induced G2/M phase cell cycle arrest. | nih.gov |
Antioxidant Mechanisms and Free Radical Scavenging Activity
This compound, particularly its cis-isomer, has demonstrated notable antioxidant properties. The primary mechanism behind this activity is its ability to scavenge free radicals, which are unstable molecules that can cause oxidative stress and cellular damage. researchgate.net The chemical structure of this compound, which includes phenolic groups, is believed to be central to its antioxidant capacity. These groups can donate electrons to neutralize free radicals, thereby mitigating their damaging effects. researchgate.net
The antioxidant action of this compound is associated with its capacity to neutralize various reactive oxygen species (ROS). This process helps to protect cells from the harmful effects of oxidative damage. The glucosylated nature of the this compound molecule enhances its solubility and bioavailability, which may contribute to its effectiveness as an antioxidant. researchgate.net While the precise mechanisms are still under investigation, its function as a free radical scavenger is a key component of its biological action. researchgate.net
Antimelanogenesis Mechanisms in Murine Melanoma Cell Lines
This compound has been identified as an inhibitor of melanogenesis, the process of melanin (B1238610) production. Research conducted on B16F10 murine melanoma cells provides insight into its mechanisms of action. A key target of this compound is the enzyme tyrosinase, which is a critical rate-limiting enzyme in the synthesis of melanin. mdpi.com By inhibiting the activity of tyrosinase, this compound effectively reduces the production of melanin. mdpi.compcc.edu
The inhibition of tyrosinase activity initiates a cascade of downstream effects on the signaling pathways that regulate melanogenesis. A central regulator in this process is the Microphthalmia-associated transcription factor (MITF). pcc.eduumw.edu.pl MITF is essential for the transcription of several melanogenic genes, including tyrosinase itself. The activity of MITF is often controlled by upstream signaling molecules like the cAMP-response element binding protein (CREB). sci-hub.senih.gov By suppressing tyrosinase, this compound interferes with this pathway, leading to the downregulation of MITF and a subsequent decrease in the expression of genes required for melanin synthesis. umw.edu.plsci-hub.se This dual action—directly inhibiting a key enzyme and indirectly suppressing the transcription of melanogenic genes—underpins its antimelanogenesis effects observed in murine melanoma cell lines. mdpi.com
Table 1: Research Findings on Antimelanogenesis Mechanisms of this compound
| Finding | Cell Line | Key Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| Inhibition of Tyrosinase | B16F10 Murine Melanoma | Direct enzymatic inhibition | Reduced melanin production | mdpi.com |
| Downregulation of MITF | B16F10 Murine Melanoma | Suppression of key transcription factor | Decreased expression of melanogenic genes | umw.edu.pl |
Antimicrobial Mechanisms Against Bacterial Strains in In Vitro Studies
The antimicrobial properties of this compound have been observed in studies involving plant extracts. Specifically, a methanolic extract from Artemisia splendens, which was found to contain this compound, demonstrated the ability to inhibit the growth of Gram-positive bacterial strains in in vitro assays. researchgate.net The fraction containing this compound was specifically identified as having this antimicrobial activity. researchgate.net
While this research establishes a clear link between this compound-containing extracts and antibacterial effects, the precise molecular mechanism by which this compound exerts this action is not yet fully elucidated. General mechanisms for phenolic compounds often involve disruption of the bacterial cell membrane or inhibition of essential enzymes. mdpi.com However, further investigation is required to determine the specific pathway through which this compound inhibits Gram-positive bacteria.
Table 2: Research Findings on Antimicrobial Mechanisms of this compound
| Source Compound/Extract | Target Organisms | Observed Effect | Reference |
|---|---|---|---|
| Methanolic extract of Artemisia splendens containing this compound | Gram-positive bacteria | Inhibition of bacterial growth | researchgate.net |
Phytotoxicity Mechanisms in Allelopathic Bioassays
This compound exhibits significant phytotoxic effects, acting as an allelochemical that can influence the growth of other plants. Both cis- and trans-melilotoside, isolated from Melilotus neapolitana, have demonstrated allelopathic activity in bioassays against coexisting Mediterranean herbaceous species. pcc.edu Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.govdntb.gov.ua
Table 3: Research Findings on Phytotoxicity Mechanisms of this compound
| Compound Isomer | Source Plant | Target Species | Observed Effect | Reference |
|---|---|---|---|---|
| cis-Melilotoside | Melilotus neapolitana | Petrorhagia velutina, Dactylis hispanica, Phleum subulatum | Allelopathic activity (inhibition of growth) | pcc.edu |
| trans-Melilotoside | Melilotus neapolitana | Petrorhagia velutina, Dactylis hispanica, Phleum subulatum | Allelopathic activity (inhibition of growth) | pcc.edu |
Emerging Research Frontiers and Future Perspectives in Melilotoside Research
Development of Novel Analytical and Structural Elucidation Techniques for Melilotoside Profiling
Advancements in analytical chemistry are critical for the accurate detection, quantification, and structural elucidation of this compound and its isomers in complex plant matrices. labmanager.com Modern techniques offer greater sensitivity, speed, and resolving power, enabling more detailed profiling. labmanager.com
High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone for this compound analysis. umw.edu.plresearchgate.net However, the frontier is pushing towards more sophisticated and integrated systems.
Advanced Mass Spectrometry (MS) Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying known and new compounds in plant extracts. cabidigitallibrary.org In a study on Artemisia annua tea infusions, LC-MS analysis was instrumental in the initial detection of both cis- and trans-melilotoside, which were new discoveries for the Artemisia genus. cabidigitallibrary.org
High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) and Orbitrap systems, provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds. umw.edu.plakjournals.com Techniques like UPLC-IT-TOF have been used for the rapid comparison of chemical constituents, including this compound, between different medicinal plants like Dendrobium nobile and Dendrobium officinale. akjournals.com
Computational MS/MS tools like ZODIAC and CSI:FingerID are being used in conjunction with LC-MS to predict molecular formulas and identify compound classes from fragmentation data, aiding in the structural characterization of novel metabolites, including ecdysteroids and melilotosides in Ajuga spectabilis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unequivocal structural elucidation of isolated compounds. researchgate.netresearchgate.net While LC-MS is highly sensitive for detection, NMR provides the definitive confirmation of a compound's structure, including its stereochemistry. cabidigitallibrary.org The combination of LC-MS for detection and fractionation, followed by 1D and 2D NMR analysis of the isolated compounds, represents a robust workflow for chemical characterization. umw.edu.plcabidigitallibrary.org
Development of "Green" and Rapid Analytical Methods: There is a growing trend toward developing more environmentally friendly and faster analytical methods. Micellar thin-layer chromatography (TLC) is one such example. advancechemjournal.comresearchgate.net A validated micellar TLC method was developed for the quantification of coumarin (B35378), a related compound, in Meliloti herba. advancechemjournal.comresearchgate.net This approach is simple, rapid, precise, and uses "greener" mobile phases, suggesting that similar methods could be developed for routine and fast this compound determination in plant materials. researchgate.net
| Technique | Application for this compound | Advantages |
| HPLC-UV | Quantification and isolation of this compound. umw.edu.pl | Robust, well-established, good for quantification. |
| LC-MS | Detection and identification in complex mixtures, such as plant teas. cabidigitallibrary.org | High sensitivity and selectivity, suitable for complex matrices. cabidigitallibrary.org |
| UPLC-HRMS (e.g., TOF) | Rapid comparative profiling and accurate mass determination for formula prediction. akjournals.com | High resolution, speed, and mass accuracy. akjournals.com |
| NMR Spectroscopy | Definitive structural confirmation of isolated this compound isomers (cis and trans). researchgate.netcabidigitallibrary.orgresearchgate.net | Provides unambiguous structural information, including stereochemistry. cabidigitallibrary.org |
| Micellar TLC | Potential for rapid, "green" quantification (demonstrated for related coumarins). advancechemjournal.comresearchgate.net | Simple, fast, low solvent consumption, environmentally friendly. researchgate.net |
Exploration of Uncharted Biological and Ecological Functions of this compound
While some bioactivities of this compound are known, research is beginning to uncover its more subtle and complex roles within plants and their ecosystems. The function of a plant metabolite is often linked to its location and concentration, which can be influenced by both developmental and environmental factors. mdpi.com
Potential Health-Promoting and Antimicrobial Functions: The presence of this compound in various traditional medicinal plants points to unexplored therapeutic potential.
Antidiabetic Potential: this compound was identified as a constituent of Artemisia tanacetifolia, a species used in Siberian ethnopharmacology. nih.gov Extracts from these plants showed inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, suggesting a potential role for their phenolic compounds, including this compound, in managing diabetes. nih.gov
Antimicrobial Activity: The identification of cis- and trans-melilotoside in Artemisia annua tea infusions led to the hypothesis that these compounds might contribute to the tea's traditional use against diarrhea, as they are known to be active against some diarrhea-causing pathogens. cabidigitallibrary.org Furthermore, this compound has been identified in plants from the Fabaceae family, which are being investigated as sources of novel antimicrobial agents. researchgate.net
The distribution of this compound is quite broad, having been reported in organisms like Dendrobium species and Achlys triphylla. nih.gov Its discovery in new species, such as for the first time in the Ajuga genus, continues to expand the field for investigating its biological relevance. acs.org
Advanced Computational Chemistry and Molecular Modeling for this compound Interactions
Computational chemistry has emerged as a powerful tool to rapidly screen for and understand the interactions of natural products like this compound with biological targets. preprints.orgmdpi.commdpi.com These in silico methods allow for the prediction of binding affinities and the visualization of molecular interactions, guiding further experimental research. mdpi.comresearchgate.net
Virtual Screening and Molecular Docking: Molecular docking studies have successfully identified this compound as a promising ligand for specific protein targets. In a recent study, virtual screening of a natural product library identified this compound as a potential inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II), an enzyme targeted for treating neurological disorders like schizophrenia. preprints.orgmdpi.com
Binding Affinity: this compound showed a significant binding affinity against KAT-II, with a Glide docking score of -7.918 kcal/mol. preprints.org This score was comparable to other top hits and indicated a favorable binding interaction. mdpi.com
Molecular Interactions: The docking analysis revealed that this compound forms specific hydrogen bonds with key amino acid residues in the active site of the KAT-II enzyme. preprints.orgmdpi.com These interactions involved residues such as Tyr233, Lys263, Asp230, Ser117, Ser260, and Arg270. preprints.orgmdpi.com Visualizing these interactions provides a structural basis for its inhibitory potential. researchgate.net
Binding Energy Calculations: To further refine docking predictions, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy. For the interaction with KAT-II, this compound had a calculated MM/GBSA binding energy of -34.34 kcal/mol. mdpi.com
Multi-Target Investigations: Computational approaches are also used to explore the potential of a single compound against multiple targets. A study evaluating constituents of Mikania species for anti-inflammatory activity docked this compound against enzymes like cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase 2 (mPGES-2). mdpi.com The study reported that this compound interacted with the mPGES-2 enzyme, specifically with the amino acid residue Arg298. mdpi.com
These computational findings highlight this compound as a molecule with significant potential for drug discovery. preprints.orgresearchgate.net By predicting its interactions at a molecular level, these studies provide a strong rationale for prioritizing it for in vitro and in vivo testing against specific diseases. mdpi.com
| Computational Method | Application to this compound | Findings | Source(s) |
| Virtual Screening | Identified this compound from a natural product library as a potential inhibitor of Kynurenine Aminotransferase II (KAT-II). | This compound was a top-five hit among 480 compounds. | preprints.orgmdpi.com |
| Molecular Docking | Predicted the binding pose and affinity of this compound to the active site of KAT-II and mPGES-2. | Glide Score (KAT-II): -7.918 kcal/mol. Interacts with key residues like Tyr233, Lys263, and Asp230. | preprints.orgmdpi.commdpi.com |
| MM/GBSA | Calculated the binding free energy of the this compound-KAT-II complex. | ΔG Bind: -34.34 kcal/mol. | mdpi.com |
| QSAR | Identified this compound as a potent but outlier compound in a model for antiamoebic agents. | Possesses potent activity toward E. histolytica. | researchgate.net |
Q & A
Basic Research Questions
Q. How is Melilotoside identified and quantified in plant extracts, and what methodological considerations ensure accuracy?
- Methodological Answer : this compound is typically identified using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for structural confirmation. To ensure accuracy, researchers should cross-validate results with reference standards and replicate experiments across multiple extraction batches. Purity assessments via thin-layer chromatography (TLC) or differential scanning calorimetry (DSC) are recommended .
- Data Presentation : Include raw chromatograms, NMR spectra, and calibration curves in supplementary materials. Use tables to summarize retention times, peak areas, and spectroscopic shifts relative to literature values .
Q. What are the primary challenges in isolating this compound from Artemisia annua, and how can they be addressed?
- Methodological Answer : Challenges include co-extraction of structurally similar flavonoids and degradation during solvent evaporation. To mitigate these:
- Use polar solvents (e.g., methanol-water mixtures) for extraction, followed by fractionation with column chromatography.
- Optimize temperature controls during lyophilization to prevent thermal degradation.
- Validate purity via melting point analysis and HPLC-UV at multiple wavelengths .
- Troubleshooting : If yield is low, consider ultrasonic-assisted extraction or microwave methods to enhance efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as antiplasmodial efficacy?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., parasite strains, drug concentrations) or compound purity. To address this:
- Standardize bioassays using WHO-recommended Plasmodium falciparum strains (e.g., 3D7 or Dd2).
- Include positive controls (e.g., artemisinin derivatives) and validate this compound purity via LC-MS before testing.
- Perform dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What advanced techniques are employed for structural elucidation and validation of this compound derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For unstable derivatives, use:
- Computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data.
- Circular Dichroism (CD) spectroscopy to assess chirality.
- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation .
Q. How should researchers design experiments to investigate this compound’s mechanism of action in malaria treatment?
- Experimental Design :
- Hypothesis : this compound inhibits hemozoin formation in Plasmodium parasites.
- Variables : Independent—this compound concentration; Dependent—Hemozoin quantification via β-hematin assay.
- Controls : Include chloroquine as a positive control and solvent-only negative controls.
- Subsidiary Questions : Does this compound synergize with artemisinin? Use checkerboard assays to calculate fractional inhibitory concentrations (FICs) .
Methodological Best Practices
Q. What are the best practices for ensuring reproducibility in this compound-related studies?
- Guidelines :
- Document extraction protocols with exact solvent ratios, temperatures, and equipment models.
- Share NMR raw data (FID files) and HPLC chromatograms in open-access repositories.
- Adhere to the Beilstein Journal’s standards for experimental replication, including full characterization of new compounds in the main text and supplemental data for known compounds .
Q. How should researchers handle large datasets from metabolomic studies of this compound-containing plants?
- Data Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
